N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[(1-Hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic oxazole derivative characterized by a 5-methyl-1,2-oxazole-3-carboxamide core substituted with a (1-hydroxycyclopentyl)methyl group at the nitrogen atom.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-6-9(13-16-8)10(14)12-7-11(15)4-2-3-5-11/h6,15H,2-5,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKHQVFDBGMNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The isoxazole core is synthesized via [3+2] cycloaddition between ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions:
Reaction Scheme
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Methylisoxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{(I)}
$$
Optimized Conditions
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 6 hr
- Yield: 72–78% after recrystallization (ethyl acetate/heptane)
Preparation of (1-Hydroxycyclopentyl)methylamine
Reductive Amination of Cyclopentanone
A two-step sequence converts cyclopentanone to the target amine:
Grignard Addition
$$
\text{Cyclopentanone} + \text{CH}_2\text{MgBr} \rightarrow \text{1-(Hydroxycyclopentyl)methanol}
$$Curtius Rearrangement
$$
\text{1-(Hydroxycyclopentyl)methanol} \xrightarrow{\text{NaN}3, \text{H}2\text{SO}4} \text{Azide intermediate} \xrightarrow{\text{H}2, \text{Pd/C}} \text{(II)}
$$
Critical Parameters
Amide Coupling Methodologies
Carbodiimide-Mediated Activation
EDCI/HOBt coupling demonstrates superior reproducibility based on patent data:
Procedure
- Dissolve 5-methyl-1,2-oxazole-3-carboxylic acid (1.0 equiv) and (1-hydroxycyclopentyl)methylamine (1.1 equiv) in DCM:DMF (4:1).
- Add EDCI (1.5 equiv), HOBt (1.3 equiv), and DIPEA (2.0 equiv).
- Stir at RT for 12 hr.
- Wash with 2M NaOH (3×), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH 95:5).
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hr | |
| Isolated Yield | 68% | |
| Purity (HPLC) | >98% |
Mixed Carbonate Approach
Alternative activation using chloroformates enhances scalability:
Protocol
- Treat (I) with isobutyl chloroformate (1.2 equiv) in THF at 0°C.
- Add N-methylmorpholine (1.5 equiv) followed by amine (II).
- Warm to RT, stir 6 hr, concentrate, and extract with EtOAc.
Comparative Data
| Metric | EDCI/HOBt | Mixed Carbonate |
|---|---|---|
| Yield | 68% | 61% |
| Byproduct Formation | <2% | 8% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 6.78 (s, 1H, isoxazole-H)
- δ 3.65 (m, 2H, CH₂N)
- δ 1.92–1.45 (m, 8H, cyclopentyl)
- δ 2.42 (s, 3H, CH₃)
HRMS (ESI+)
Scale-Up Considerations
Solvent Selection
Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Residual Solvents | <500 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm |
| Polymorphic Form | Form I (PXRD) |
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, reduced oxazole derivatives, and substituted amides .
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to other 5-methyl-1,2-oxazole-3-carboxamide derivatives. Key differences lie in the N-substituent, which dictates physicochemical properties and biological activity. Below is a systematic analysis:
Structural Classification of Analogues
Similar compounds are categorized based on substituent type:
Research Findings and Implications
Table 1: Key Properties of Selected Analogues
Critical Observations
- The hydroxycyclopentyl group in the target compound occupies a niche between rigid aromatic and flexible alkyl substituents, optimizing both solubility and target binding.
- and highlight that high-purity oxazole carboxamides are achievable via LiAlH4-mediated syntheses or HPLC purification, but substituent complexity (e.g., in ) may necessitate specialized routes .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula : CHNO
Molecular Weight : 223.23 g/mol
Research indicates that compounds containing the oxazole moiety exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : The compound may interact with specific receptors (e.g., androgen receptors), influencing downstream signaling cascades.
Antimicrobial Activity
The compound has shown promise in antimicrobial assays against various bacterial and fungal strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for several pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 1.6 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Aspergillus niger | 11 |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against fungal species.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia cells | 10.9 |
| Liver cancer cells | 1.05 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
A notable study published in MDPI highlighted the synthesis and biological evaluation of several oxazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against human cancer cell lines and was effective in inhibiting angiogenesis by blocking NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
